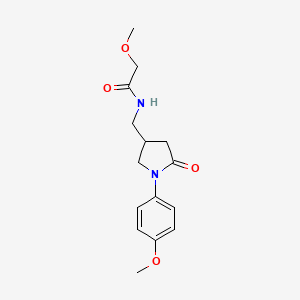
2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as MMMP or 4'-Methoxy-3'-methyl-N-((3-((4-methoxyphenyl)-5-oxo-2-pyrrolidinyl)methyl)-2-methoxyacetanilide. It is a member of the pyrrolidine family and has a molecular weight of 405.5 g/mol.
作用機序
The exact mechanism of action of MMMP is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling and has been implicated in various cellular processes, including cell survival, proliferation, and differentiation. MMMP has been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
MMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. MMMP has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. Additionally, MMMP has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
実験室実験の利点と制限
One advantage of using MMMP in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, MMMP has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using MMMP in lab experiments is its relatively low potency compared to other sigma-1 receptor modulators.
将来の方向性
There are several potential future directions for research on MMMP. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MMMP and its potential as a modulator of the sigma-1 receptor. Finally, there is potential for the development of more potent sigma-1 receptor modulators based on the structure of MMMP.
合成法
The synthesis of MMMP involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with 3-(aminomethyl)-5-methylpyrrolidine to form the intermediate compound, 4-methoxyphenyl-(3-(aminomethyl)-5-methylpyrrolidin-2-yl)methanone. The final compound, MMMP, is obtained by reacting this intermediate with 2-methoxy-N-(2-oxo-2-(2-methoxyethoxy)ethyl)acetamide.
科学的研究の応用
MMMP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, learning and memory, and mood regulation. MMMP has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-10-14(18)16-8-11-7-15(19)17(9-11)12-3-5-13(21-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMKIDAXPLXKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)
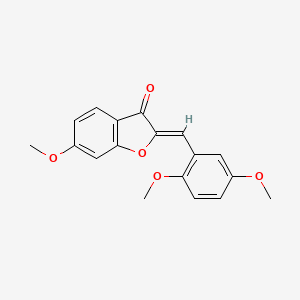
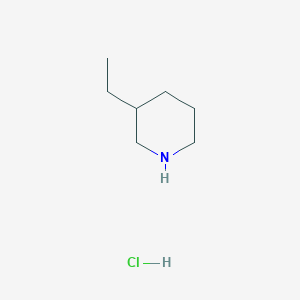
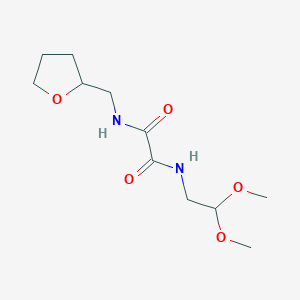
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

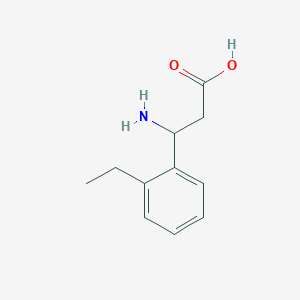
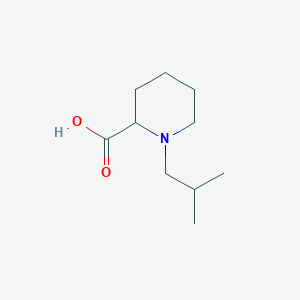
![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
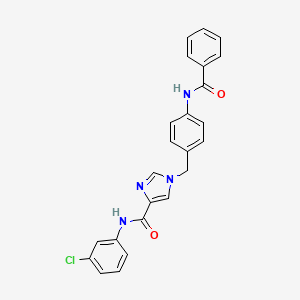
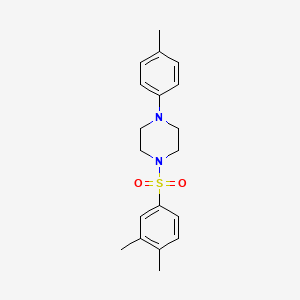
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2883995.png)
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide](/img/structure/B2883996.png)